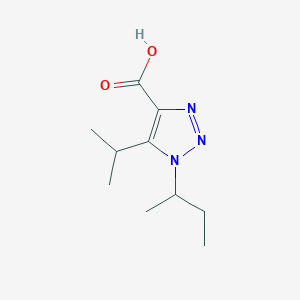
3-(3,4,5-Trifluorobenzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-Trifluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a benzyl group substituted with three fluorine atoms at the 3, 4, and 5 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorobenzyl)pyrrolidine typically involves the reaction of 3,4,5-trifluorobenzyl bromide with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3,4,5-Trifluorobenzyl bromide+Pyrrolidine→this compound+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4,5-Trifluorobenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or amines.
Substitution: Formation of substituted benzyl pyrrolidines with various functional groups.
Applications De Recherche Scientifique
3-(3,4,5-Trifluorobenzyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3,4,5-Trifluorobenzyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or bind to receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trifluorobenzyl bromide: A precursor in the synthesis of 3-(3,4,5-Trifluorobenzyl)pyrrolidine.
3,4,5-Trifluorobenzyl alcohol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring and a trifluorobenzyl group, which imparts distinct chemical and biological properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12F3N |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
3-[(3,4,5-trifluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-9-4-8(5-10(13)11(9)14)3-7-1-2-15-6-7/h4-5,7,15H,1-3,6H2 |
Clé InChI |
IJKONAHIKAIYOC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CC2=CC(=C(C(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


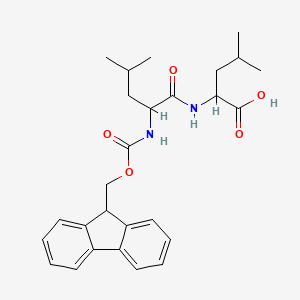
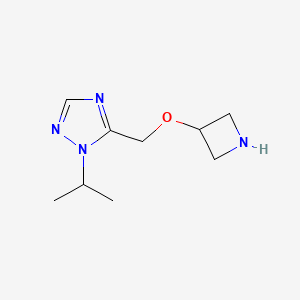
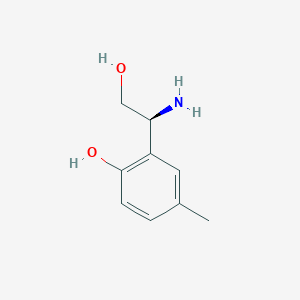
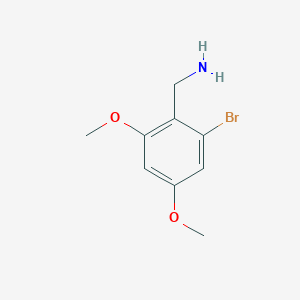
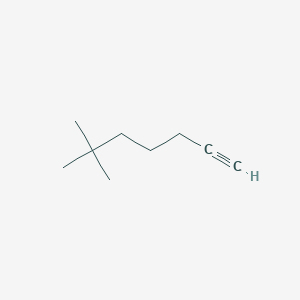
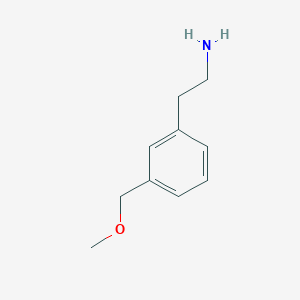
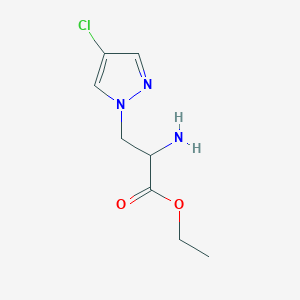
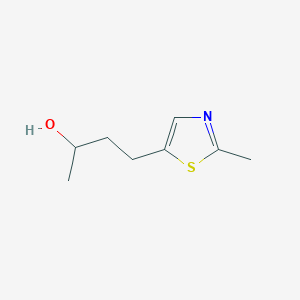
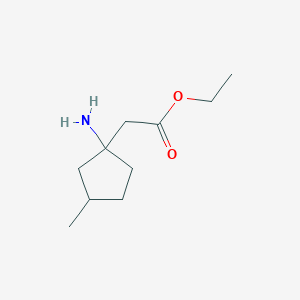
![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
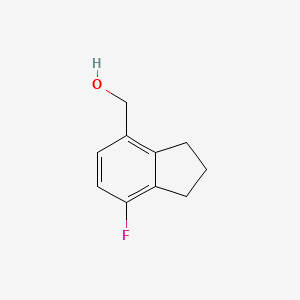
![2-[2-(3-Aminophenyl)acetamido]propanamide](/img/structure/B13622293.png)
